4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate
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Overview
Description
4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate is a synthetic organic compound that belongs to the class of thiochromenes This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a thieno[3,2-c]thiochromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thieno[3,2-c]thiochromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiochromene derivative.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thieno[3,2-c]thiochromene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or thiol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluorophenyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate: Similar structure but lacks the sulfur atom in the thiochromene core.
4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate is unique due to the presence of both a fluorophenyl group and a thieno[3,2-c]thiochromene core. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
(4-fluorophenyl) 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO2S2/c1-11-2-7-16-15(8-11)18-12(10-23-16)9-17(24-18)19(21)22-14-5-3-13(20)4-6-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFESNCDHOONTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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